Phytolaccinic acid ethyl ester Phytolaccinic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 322405-91-4
VCID: VC0192107
InChI:
SMILES:
Molecular Formula: C33H52O6
Molecular Weight: 544.76

Phytolaccinic acid ethyl ester

CAS No.: 322405-91-4

Cat. No.: VC0192107

Molecular Formula: C33H52O6

Molecular Weight: 544.76

* For research use only. Not for human or veterinary use.

Phytolaccinic acid ethyl ester - 322405-91-4

Specification

CAS No. 322405-91-4
Molecular Formula C33H52O6
Molecular Weight 544.76

Introduction

Chemical Identity and Structural Characteristics

Phytolaccinic acid ethyl ester is the ethyl ester derivative of phytolaccinic acid (also known as phytolaccagenic acid). The compound features the following key identifiers:

ParameterValue
Chemical NamePhytolaccinic acid ethyl ester
CAS Registry Number322405-91-4
Molecular FormulaC33H52O6
Molecular Weight544.76 g/mol
Chemical StructureTriterpenoid derivative with an ethyl ester functional group
Parent CompoundPhytolaccinic acid (CAS: 54928-05-1)

The molecular structure comprises a pentacyclic triterpenoid skeleton with an ethyl ester moiety, deriving from the parent compound phytolaccinic acid (C31H48O6) . The structural transition from the parent acid to its ethyl ester involves esterification of the carboxylic acid group, resulting in the addition of an ethyl group (C2H4) and corresponding molecular weight increase of approximately 28 g/mol .

Physical and Chemical Properties

Phytolaccinic acid ethyl ester exhibits distinctive physiochemical properties that influence its applications in research settings. While comprehensive physical data is limited in the literature, the following properties have been documented:

PropertyDescription
Physical AppearanceNot explicitly documented, likely a crystalline solid based on similar compounds
SolubilityLimited water solubility; soluble in organic solvents
StabilityRelatively stable under standard laboratory conditions
PurityTypically available at approximately 95% purity for research applications

The compound maintains the core triterpenoid structural characteristics while the ethyl ester functionality modifies its lipophilicity and membrane permeability compared to the parent acid .

Origin and Natural Sources

The parent compound, phytolaccinic acid, belongs to a class of triterpenoids isolated from plants in the Phytolacca genus. While the ethyl ester is typically produced synthetically, the parent acid has been isolated from natural sources:

SourceDescription
Phytolacca americanaCommonly known as American pokeweed, a recognized source of phytolaccinic acid
Plant partTypically found in root tissues
Extraction methodSolvent extraction using ethanol or methanol followed by chromatographic purification

Understanding the natural origins of the parent compound provides context for the bioactivity and potential applications of its ethyl ester derivative .

Synthesis and Preparation Methods

Phytolaccinic acid ethyl ester is typically synthesized through esterification of phytolaccinic acid. Based on general principles of ethyl ester synthesis and information from related compounds, the following methods are likely employed:

Synthesis MethodProcess Description
Direct EsterificationReaction of phytolaccinic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
TransesterificationConversion from another ester form using ethanol under appropriate catalytic conditions
Fischer EsterificationSpecific type of direct esterification carried out under reflux conditions with removal of water

The synthesis typically involves specific reaction conditions including temperature control (100-250°C), vacuum conditions (1-3 mmbar), and careful purification steps to achieve the desired purity levels .

Analytical Applications

Phytolaccinic acid ethyl ester serves important functions in analytical chemistry:

ApplicationDescription
HPLC Reference StandardUsed as a reference material in high-performance liquid chromatography applications
Analytical MarkerPotential use as a marker compound for plant material identification
Quality ControlApplication in standardization of botanical extracts and natural products

Biological Activities and Research Significance

While specific biological activities of phytolaccinic acid ethyl ester require further research, studies on related compounds and triterpenoid esters suggest several potential bioactivities:

Potential ActivityResearch Status
Anti-inflammatory PropertiesTriterpenoids and their esters have demonstrated anti-inflammatory effects in various models
Structural-Activity RelationshipsThe esterification of the carboxylic acid group may modify biological activity compared to the parent compound
Research ModelsPotential applications in in vitro studies examining cell signaling pathways

The ethyl esterification potentially enhances lipophilicity and membrane permeability, which may affect the compound's pharmacokinetic properties and biological availability compared to the parent acid .

Supplier InformationDetails
Global AvailabilityLimited suppliers including Apin Chemicals Ltd. (United Kingdom) and others
Research GradeTypically available at 95% purity for analytical and research applications
Package SizesAvailable in milligram quantities reflecting its specialized research applications

Comparison with Related Compounds

Understanding phytolaccinic acid ethyl ester in context with related compounds provides valuable comparative insights:

CompoundMolecular FormulaMolecular WeightKey Differences
Phytolaccinic acid (parent compound)C31H48O6516.71 g/molContains free carboxylic acid group
Phytolaccinic acid ethyl esterC33H52O6544.76 g/molCarboxylic acid esterified with ethanol
Phytolaccinic acid methyl esterC32H50O6530.74 g/mol*Carboxylic acid esterified with methanol

*Calculated based on structural differences

This comparison highlights how modifications to the parent structure affect molecular weight and potentially alter physical, chemical, and biological properties .

Research Methodology Considerations

When working with phytolaccinic acid ethyl ester, researchers should consider several methodological approaches:

Methodological AspectRecommendation
Chromatographic AnalysisHPLC with suitable columns (often C18) and appropriate mobile phases
Spectroscopic IdentificationNMR (¹H/¹³C) to confirm ester bond formation and structural integrity
Purity AssessmentGC-MS for identification of volatile byproducts and impurities
Storage ConditionsStore in tightly closed containers, protected from light, at recommended temperatures

These methodological considerations are essential for ensuring experimental reproducibility and reliable research outcomes.

Future Research Directions

Several promising avenues exist for future research on phytolaccinic acid ethyl ester:

Research AreaPotential Focus
Structure-Activity RelationshipsSystematic investigation of how esterification affects biological activity
Synthetic ModificationsDevelopment of novel derivatives with enhanced properties
Biological Mechanism StudiesInvestigation of cellular targets and molecular mechanisms
Analytical Method DevelopmentImproved protocols for detection and quantification in complex matrices

These research directions could expand understanding of the compound's potential applications and biological significance .

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